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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Tofersen
(Qalsody™), an antisense oligonucleotide therapy for superoxide dismutase 1 (SOD1)

amyotrophic lateral sclerosis (ALS). The data is compared with the natural history of SOD1-

ALS and other approved ALS treatments, offering a detailed overview for researchers,

scientists, and drug development professionals.

Introduction to Tofersen and SOD1-ALS
SOD1-ALS is a rare, genetic form of amyotrophic lateral sclerosis caused by mutations in the

SOD1 gene, affecting approximately 2% of all ALS patients.[1] It is a progressive

neurodegenerative disease leading to the loss of motor neurons, resulting in muscle weakness,

paralysis, and eventually, death. Tofersen is an antisense oligonucleotide designed to bind to

SOD1 mRNA, promoting its degradation and thereby reducing the synthesis of the SOD1

protein.[2]

Mechanism of Action: Tofersen in SOD1-ALS
Tofersen's mechanism of action is a targeted approach to reduce the production of the toxic

SOD1 protein. The following diagram illustrates this signaling pathway.
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Tofersen's mechanism of action in reducing mutant SOD1 protein.

Tofersen Clinical Trial Program: An Overview
The primary clinical evidence for Tofersen comes from the Phase 3 VALOR study and its

ongoing open-label extension (OLE). This program was designed to evaluate the efficacy and

safety of Tofersen in adults with SOD1-ALS.

VALOR Trial (28 Weeks) Open-Label Extension (OLE)

Randomization

Tofersen (n=72)

Placebo (n=36)

Early-Start Tofersen (from VALOR Tofersen Arm, n=95 enrolled)

Delayed-Start Tofersen (from VALOR Placebo Arm)
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VALOR Trial and Open-Label Extension logical flow.

Comparative Efficacy Data
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Direct head-to-head clinical trials of Tofersen against other ALS treatments in the SOD1-ALS

population are not available. Therefore, this guide compares the efficacy of Tofersen from the

VALOR trial and its OLE to natural history data for SOD1-ALS.

Table 1: Comparison of Annualized Decline in ALSFRS-R Score

Group Rate of Decline (points/year)

Tofersen (VALOR OLE - Early Start) Slower decline observed

Natural History (Untreated SOD1-ALS) -10.8 to -43.2

Note: A lower rate of decline indicates a better outcome. The ALSFRS-R (Amyotrophic Lateral

Sclerosis Functional Rating Scale-Revised) is a 48-point scale assessing motor function.

Table 2: Biomarker and Clinical Outcomes at 28 Weeks (VALOR Trial)[1][2][3]

Outcome Measure Tofersen Group Placebo Group

Change in CSF SOD1 Protein -38% +2%

Change in Plasma NfL -55% +12%

Change in ALSFRS-R Score
-1.2 points (trend toward

slowing)
- (not statistically significant)

Change in Slow Vital Capacity
-9.2 percentage points (trend

toward slowing)
- (not statistically significant)

CSF = Cerebrospinal Fluid; NfL = Neurofilament Light Chain. While the primary clinical

endpoint was not met at 28 weeks, biomarker data showed significant target engagement and

reduction in a marker of neurodegeneration.[1][3]

Long-Term Efficacy from Open-Label Extension
Data from the open-label extension of the VALOR trial suggest a clinical benefit with earlier

initiation of Tofersen.[2]

Table 3: Outcomes from the VALOR Open-Label Extension[2]
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Outcome Early-Start Tofersen Delayed-Start Tofersen

Change in ALSFRS-R Score Slower decline Faster decline

Change in Slow Vital Capacity Slower decline Faster decline

Change in Muscle Strength Slower decline Faster decline

Risk of Death or Permanent

Ventilation
Lower risk suggested Higher risk suggested

Safety Profile of Tofersen
The safety of Tofersen has been evaluated in the VALOR trial and its open-label extension.

Table 4: Common Adverse Events in Tofersen-Treated Patients[1]

Adverse Event Frequency

Procedural Pain Common

Headache Common

Fall Common

Back Pain Common

Pain in Extremity Common

Serious neurologic events, including myelitis and radiculitis, have been reported in a small

percentage of patients receiving Tofersen.[1]

Comparison with Other Approved ALS Treatments
Riluzole and Edaravone are approved for the broader ALS population. However, there is a lack

of specific clinical trial data for these treatments in the SOD1-ALS subpopulation. Preclinical

studies in SOD1 mouse models have shown mixed results for both riluzole and edaravone.[4]

[5]

Table 5: General Efficacy of Riluzole and Edaravone in the General ALS Population
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Treatment Efficacy Endpoint Result

Riluzole Survival

Modest increase in median

survival (approx. 2-3 months)

[6]

Edaravone
Functional Decline (ALSFRS-

R)

Slower rate of decline in a

subset of patients[7]

Experimental Protocols
VALOR Trial Methodology[3]

Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

Participants: 108 adults with SOD1-ALS.

Randomization: 2:1 ratio to receive either Tofersen (100 mg) or placebo.

Administration: Intrathecal injection.

Dosing Schedule: Three loading doses over 2 weeks, followed by maintenance doses every

4 weeks.

Primary Endpoint: Change from baseline in the ALSFRS-R total score at 28 weeks.

Secondary Endpoints: Change in total SOD1 protein in CSF, plasma NfL concentration, slow

vital capacity, and muscle strength.

Open-Label Extension (OLE) Methodology
Study Design: Ongoing, open-label extension of the VALOR trial.

Participants: Patients who completed the VALOR trial were eligible to enroll.

Intervention: All participants receive Tofersen.

Objectives: To assess the long-term safety, tolerability, and efficacy of Tofersen.
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Logical Comparison of Treatment Outcomes
The following diagram provides a logical comparison of the expected outcomes based on

available data.

Projected Clinical Outcomes in SOD1-ALS

Tofersen
(Early Initiation)

Slower Disease Progression

Natural History
(Untreated)

Rapid Disease Progression

Other Approved ALS Tx
(Efficacy in SOD1-ALS Unknown)

Uncertain Effect on Progression
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Comparison of projected outcomes in SOD1-ALS.

Conclusion
The meta-analysis of the Tofersen clinical trial data demonstrates a significant impact on key

biomarkers of SOD1-ALS and suggests a clinical benefit, particularly with early initiation. While

a direct comparison with other approved ALS treatments in the SOD1-ALS population is not

possible due to a lack of specific data, the comparison with natural history data indicates a

meaningful slowing of disease progression. The safety profile of Tofersen is generally

manageable, although serious neurologic adverse events have been reported. This guide

provides a foundation for researchers and drug development professionals to understand the

current landscape of Tofersen's role in the treatment of SOD1-ALS. Further research and long-

term data from the open-label extension will continue to refine our understanding of its efficacy

and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://investors.biogen.com/news-releases/news-release-details/biogen-announces-topline-results-tofersen-phase-3-study-and-its
https://investors.biogen.com/news-releases/news-release-details/biogen-announces-topline-results-tofersen-phase-3-study-and-its
https://www.researchgate.net/publication/362663468_Tofersen_in_adults_with_SOD1-ALS_phase_3_VALOR_trial_and_open-label_extension_results?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://jnnp.bmj.com/content/93/9/e2.208
https://pubmed.ncbi.nlm.nih.gov/18718468/
https://pubmed.ncbi.nlm.nih.gov/18718468/
https://pubmed.ncbi.nlm.nih.gov/29221425/
https://pubmed.ncbi.nlm.nih.gov/29221425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11230861/
https://www.mdpi.com/1424-8247/14/1/29
https://www.mdpi.com/1424-8247/14/1/29
https://www.benchchem.com/product/b15588228#meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als
https://www.benchchem.com/product/b15588228#meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als
https://www.benchchem.com/product/b15588228#meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als
https://www.benchchem.com/product/b15588228#meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

